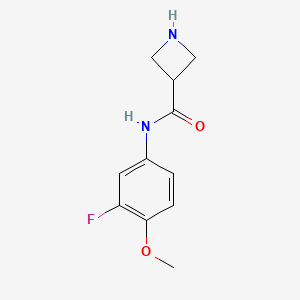

N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide

Description

Properties

Molecular Formula |

C11H13FN2O2 |

|---|---|

Molecular Weight |

224.23 g/mol |

IUPAC Name |

N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide |

InChI |

InChI=1S/C11H13FN2O2/c1-16-10-3-2-8(4-9(10)12)14-11(15)7-5-13-6-7/h2-4,7,13H,5-6H2,1H3,(H,14,15) |

InChI Key |

DOVADEATSWAZRS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2CNC2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide typically involves the formation of the azetidine ring followed by the introduction of the substituted phenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-fluoro-4-methoxyaniline with suitable reagents can lead to the formation of the desired azetidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of solid supports like alumina can enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while substitution reactions can produce a wide range of substituted azetidine derivatives .

Scientific Research Applications

Antimicrobial Applications

The compound exhibits significant antimicrobial activity, particularly against drug-resistant strains of bacteria. Research indicates that derivatives of azetidine compounds can enhance the efficacy of existing antibiotics. For instance, studies have shown that certain azetidine derivatives possess potent antibacterial properties against Gram-positive and Gram-negative bacteria, including strains resistant to conventional treatments.

Key Findings:

- Broad-Spectrum Activity: Compounds similar to N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Combination Therapies: The integration of azetidine derivatives with traditional antibiotics has been shown to improve therapeutic outcomes in resistant infections .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Several studies report its ability to inhibit the proliferation of cancer cells and induce apoptosis.

Research Highlights:

- Cell Line Studies: The compound has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancers. For example, an analog demonstrated an IC50 value of 9 nM against HT-29 cells .

- Mechanisms of Action: The anticancer effects are attributed to the compound's ability to interfere with cellular signaling pathways involved in cell growth and survival .

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial and anticancer applications. Its structural features suggest possible roles in modulating enzymatic activities related to various cellular processes.

Potential Mechanisms:

- Enzyme Modulation: The compound may act as a modulator of protein kinase activity, influencing cellular proliferation and apoptosis .

- Neuropharmacological Applications: Preliminary studies indicate that azetidine derivatives could have implications in neuropharmacology, particularly concerning their ability to cross the blood-brain barrier .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Antibacterial Efficacy Against Resistant Strains:

- Cytotoxicity in Cancer Research:

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Azetidine vs. Pyrrolidone Derivatives

The compound (S)-N-(3-Fluoro-4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide (10i) (Fig. 1) replaces the azetidine ring with a 5-membered pyrrolidone. Key differences include:

Table 1: Azetidine vs. Pyrrolidone Analogs

| Property | Azetidine Derivative (Target) | Pyrrolidone Derivative (10i) |

|---|---|---|

| Ring Size | 4-membered | 5-membered |

| Rotatable Bonds | ~3 (estimated) | ~5 |

| Melting Point | Not reported | 172–175°C |

| Synthetic Yield | Not reported | 53.3% |

Substituent Effects: Fluoro vs. Trifluoromethoxy

N-[4-(Trifluoromethoxy)phenyl]azetidine-3-carboxamide (CAS: 1467385-12-1) shares the azetidine core but substitutes the 3-fluoro-4-methoxyphenyl group with a 4-trifluoromethoxy group. Key contrasts:

Fluorinated Benzamide Derivatives

lists agrochemical benzamides like flutolanil (trifluoromethyl substituent) and inabenfide (chloro-hydroxyphenyl group). These highlight:

- Bioisosterism : Fluorine and trifluoromethyl groups improve lipophilicity and resistance to oxidative metabolism, a trend mirrored in the target compound’s 3-fluoro substituent .

- Polar Surface Area (PSA): The target’s methoxy group increases PSA slightly compared to non-polar substituents, but its azetidine core may offset this by reducing hydrogen-bond acceptors .

Table 2: Substituent Impact on Drug-Likeness

| Compound | Substituent | PSA (Estimated) | Rotatable Bonds |

|---|---|---|---|

| Target Compound | 3-Fluoro-4-methoxyphenyl | ~70 Ų | ~3 |

| N-[4-(CF3O)phenyl]azetidine analog | 4-Trifluoromethoxyphenyl | ~75 Ų | ~3 |

| Flutolanil | 3-(Trifluoromethyl)phenyl | ~60 Ų | ~5 |

Pharmacokinetic and Physicochemical Considerations

- Oral Bioavailability : The target compound’s low rotatable bond count (~3) and moderate PSA (~70 Ų) align with Veber’s criteria for good rat bioavailability, outperforming larger, more flexible analogs like pyrrolidone derivatives .

- Metabolic Stability : Fluorine atoms in the 3-position may reduce cytochrome P450-mediated metabolism, a feature shared with flutolanil and other fluorinated agrochemicals .

- Permeation Rate : Azetidine’s rigidity likely enhances membrane permeation compared to pyrrolidones, as rotatable bonds negatively correlate with permeation .

Biological Activity

N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a 3-fluoro-4-methoxyphenyl group and a carboxamide functional group. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of azetidine, including this compound, exhibit notable antimicrobial properties. The mechanism of action often involves inhibition of bacterial growth through interference with essential cellular processes.

Case Study: Antibacterial Efficacy

A study evaluated various azetidine derivatives against resistant strains of bacteria. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 6 to 7 mM. These values suggest that the compound could serve as a potential candidate for treating infections caused by resistant bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented.

Research Findings

- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The IC50 values were reported in the range of 14.5–97.9 µM, indicating moderate potency .

- Mechanism of Action : Molecular docking studies suggest that the compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC), which are critical for DNA synthesis and epigenetic regulation .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide?

- Methodological Answer : The compound can be synthesized via coupling reactions between azetidine-3-carboxylic acid derivatives and substituted anilines. For example, a related fluoro-methoxyphenyl carboxamide was synthesized by reacting 5-(3-fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid with cis-2-phenylcyclopropan-1-amine using HATU/DIPEA as coupling agents, followed by purification via column chromatography and HPLC (purity >99.8%) . Key parameters include stoichiometric control of reagents (e.g., 1.2:1 amine:acid ratio), reaction time (12–24 hr), and solvent selection (e.g., DMF or dichloromethane).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of 1H/13C NMR (to confirm substitution patterns and stereochemistry), LCMS/HRMS (for molecular weight validation), and HPLC (for purity assessment) is essential. For instance, 400 MHz 1H NMR resolved aromatic protons and methoxy groups in a structurally similar compound, while HRMS confirmed the molecular ion ([M+H]+ 353.1290 vs. calcd 353.1301) . Impurity peaks in HPLC (e.g., retention time 8.96 min) should be minimized using gradient elution with acetonitrile/water mobile phases.

Q. How can researchers troubleshoot low yields in the final coupling step?

- Methodological Answer : Low yields may arise from steric hindrance at the azetidine ring or incomplete activation of the carboxylic acid. Strategies include:

- Using coupling agents like EDCI/HOBt or HATU to improve reaction efficiency.

- Introducing microwave-assisted synthesis to reduce reaction time and improve conversion .

- Pre-activating the carboxylic acid as an acid chloride or mixed anhydride before amine addition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the azetidine or phenyl ring) affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitutions followed by bioassays. For example:

- Replacing the 3-fluoro-4-methoxyphenyl group with a 2-naphthyl moiety (as in vascular disrupting agents) improved tubulin-binding activity but reduced solubility .

- Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring enhanced metabolic stability in pharmacokinetic studies .

- Computational docking (e.g., with GSK-3β) can predict binding affinities before synthesis .

Q. How should researchers resolve contradictions in biological assay data (e.g., inconsistent IC50 values)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, compound solubility). Mitigation strategies include:

- Validating results across multiple assays (e.g., enzymatic vs. cell-based).

- Ensuring compound purity via HPLC-MS to exclude degradation products .

- Standardizing protocols for buffer pH, DMSO concentration (<0.1%), and incubation time .

Q. What in vivo models are suitable for evaluating pharmacokinetics and brain exposure?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are used to assess parameters like brain-to-plasma ratio and oral bioavailability . For instance, a derivative with a cis-cyclopropylamine substituent achieved high brain exposure (AUCbrain/AUCplasma = 1.2) due to enhanced blood-brain barrier permeability . Key steps include:

- Administering the compound via intravenous/oral routes.

- Quantifying plasma and brain concentrations using LC-MS/MS.

- Adjusting logP (optimal range: 2–3) to balance solubility and membrane penetration.

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) can predict conformational stability and electronic effects. For example:

- Docking studies with GSK-3β revealed that the azetidine ring’s puckering angle (25–30°) optimizes hydrogen bonding with Lys85 .

- QSAR models trained on IC50 data from analogs can prioritize substituents for synthesis .

Q. What strategies mitigate toxicity in preclinical studies?

- Methodological Answer : Toxicity profiling involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.